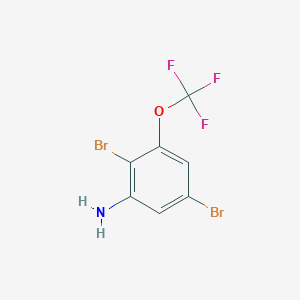

2,5-Dibromo-3-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 2,5-Dibromo-3-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPWKCBESPXROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dibromo-3-(trifluoromethoxy)aniline chemical structure and properties

An In-Depth Technical Guide to 2,5-Dibromo-3-(trifluoromethoxy)aniline: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-(trifluoromethoxy)aniline, a halogenated and trifluoromethoxylated aniline derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from closely related analogues to present its core chemical structure, predicted physicochemical properties, and potential applications. A detailed, plausible synthetic protocol is proposed, grounded in known regioselective bromination reactions of substituted anilines. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this class of compounds as versatile chemical building blocks.

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a cornerstone of modern drug design.[1][2] These moieties can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Halogenated anilines, particularly those bearing bromine atoms, serve as versatile synthetic intermediates, offering reactive handles for a variety of cross-coupling reactions to build molecular complexity.[5][6]

2,5-Dibromo-3-(trifluoromethoxy)aniline combines these features, presenting a unique scaffold for the synthesis of novel pharmaceuticals and advanced materials. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, while the two bromine atoms at positions 2 and 5 offer distinct sites for subsequent chemical modification.[3][7] This guide will delineate the chemical identity of this compound and provide expert insights into its synthesis and potential utility.

Chemical Structure and Properties

The fundamental structure of 2,5-Dibromo-3-(trifluoromethoxy)aniline consists of an aniline core substituted with two bromine atoms and one trifluoromethoxy group.

-

IUPAC Name: 2,5-Dibromo-3-(trifluoromethoxy)aniline

-

Molecular Formula: C₇H₄Br₂F₃NO

-

Molecular Weight: 334.92 g/mol

Table 1: Physicochemical Properties of Dibromo-Trifluoromethoxy-Aniline and Related Isomers

| Property | 2,5-Dibromo-3-(trifluoromethoxy)aniline (Predicted) | 2,6-Dibromo-4-(trifluoromethoxy)aniline (Experimental) | 2,5-Dibromo-4-(trifluoromethoxy)aniline (Experimental) |

| CAS Number | Not assigned | 88149-49-9[8] | 84483-32-9[9] |

| Molecular Weight | 334.92 | 334.92[10] | 334.92[9] |

| Appearance | Predicted to be a solid | White to Off-White Solid[10] | Data not available |

| Melting Point | Data not available | 70-74 °C[10] | Data not available |

| Boiling Point | Data not available | 253.8±35.0 °C at 760 mmHg | Data not available |

| Density | Predicted > 1.7 g/cm³ | ~2.036 g/cm³[10] | Data not available |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline presents a challenge in regioselectivity. The starting material of choice would be 3-(trifluoromethoxy)aniline. In electrophilic aromatic substitution, the strongly activating amino (-NH₂) group is an ortho, para-director, while the deactivating trifluoromethoxy (-OCF₃) group is a meta-director.

Starting with 3-(trifluoromethoxy)aniline, the -NH₂ group at position 1 directs incoming electrophiles (bromine) to positions 2, 4, and 6. The -OCF₃ group at position 3 directs to position 5 (as positions 1 and 3 are occupied). The combined effects suggest that positions 2 and 5 are the most likely sites for substitution. Position 2 is activated by the -NH₂ group. Position 5 is activated by the -NH₂ group (para) and also the target for the meta-directing -OCF₃ group. Therefore, a carefully controlled dibromination could plausibly yield the desired 2,5-dibromo product.

Below is a proposed workflow for the synthesis.

Caption: Proposed workflow for the synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline.

Detailed Step-by-Step Protocol:

Causality: Acetic acid is chosen as the solvent as it is polar and can moderate the reactivity of both the aniline and the bromine. N-Bromosuccinimide (NBS) in a solvent like DMF could also be an effective, milder alternative for monobromination, but for a dibromination, elemental bromine is often used.[11] The reaction is performed at low temperature to control the exothermic reaction and improve regioselectivity.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid (approx. 5 mL per 1 g of aniline).

-

Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

-

Brominating Agent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (2.0-2.1 eq.) in a minimal amount of glacial acetic acid.

-

Addition: Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. A precipitate may form. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the orange/red color of excess bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromo-3-(trifluoromethoxy)aniline.

Self-Validation: The purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be compared with predicted values and data from known isomers to confirm the substitution pattern.[12]

Applications in Research and Drug Development

While direct applications of 2,5-Dibromo-3-(trifluoromethoxy)aniline are not documented, its structure is highly valuable for several reasons in the context of drug discovery and materials science.

-

Medicinal Chemistry Building Block: The trifluoromethoxy group is a bioisostere for other functional groups and is known to increase a drug candidate's metabolic stability and lipophilicity, which can improve cell membrane permeability.[3] The aniline nitrogen provides a point for amide bond formation or further derivatization.

-

Scaffold for Cross-Coupling Reactions: The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.[5] This allows for the strategic introduction of aryl, heteroaryl, or amino moieties to build complex molecular architectures. The differential reactivity of the bromine atoms (position 2 is ortho to the -NH₂ group, position 5 is para) could potentially allow for selective, sequential functionalization.

-

Agrochemical Synthesis: Many modern pesticides and herbicides contain fluorinated and halogenated aromatic cores.[7][10] This compound could serve as a key intermediate in the synthesis of new agrochemicals. For instance, the related isomer 2,6-Dibromo-4-(trifluoromethoxy)aniline is a known intermediate for the fungicide thifluzamide.[13]

Conclusion

2,5-Dibromo-3-(trifluoromethoxy)aniline represents a synthetically valuable but under-explored chemical entity. Its combination of a metabolically robust trifluoromethoxy group, a reactive aniline moiety, and two distinct bromine handles makes it a highly attractive building block for creating diverse and complex molecules. The synthetic strategies outlined in this guide, based on established chemical principles, provide a viable pathway for its preparation. For researchers in drug discovery and materials science, this compound offers a promising scaffold for developing next-generation products with enhanced properties. Further research into its synthesis and reactivity is warranted to fully unlock its potential.

References

-

ResearchGate. (n.d.). Synthesis and Application of Trifluoromethyl Substituted Free Anilines. ResearchGate. Available from: [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-4-(trifluoromethoxy)aniline. Oakwood Chemical. Available from: [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. Google Patents.

-

Sci-hub.st. (n.d.). ChemInform Abstract: A New Method for Synthesis of Trifluoromethyl‐Substituted Phenols and Anilines. Sci-hub.st. Available from: [Link]

-

ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available from: [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

PubChem. (n.d.). 2,4,6-Tris(trifluoromethyl)aniline. PubChem. Available from: [Link]

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. Google Patents.

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available from: [Link]

-

ResearchGate. (2025). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. Available from: [Link]

-

ResearchGate. (2023). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. Available from: [Link]

-

Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Available from: [Link]

-

PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Substituted Trifluoromethylquinolines for the Evaluation of Leishmanicidal Activity. ResearchGate. Available from: [Link]

-

ResearchGate. (2020). Synthesis of trifluoromethyl and trifluoroacetyl substituted dihydropyrrolizines and tetrahydroindolizines. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. vsnchem.com [vsnchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

The Cornerstone of Modern Crop Protection: A Technical Guide to Halogenated Aniline Intermediates

Abstract: Halogenated anilines are foundational chemical intermediates that underpin the synthesis of a vast array of modern agrochemicals. The strategic incorporation of halogen atoms—primarily chlorine, fluorine, and bromine—into the aniline scaffold profoundly influences the biological efficacy, metabolic stability, and target specificity of active ingredients. This guide provides an in-depth analysis of the principal synthetic routes to these critical intermediates, details their key downstream chemical transformations into major agrochemical classes, and presents case studies of commercially significant products. Authored for researchers and development scientists, this document synthesizes core chemical principles with practical, field-proven methodologies.

The Strategic Role of Halogen Atoms in Agrochemical Design

The prevalence of halogens in high-performance agrochemicals is not coincidental. The introduction of these atoms into an active molecule imparts several advantageous properties.[1][2] Halogenation can enhance biological activity, improve environmental persistence, and alter selectivity towards target pests.[3]

Key benefits of incorporating halogens include:

-

Increased Lipophilicity: Halogen atoms, particularly chlorine and bromine, increase the molecule's affinity for lipids. This property is crucial for enhancing its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[4]

-

Enhanced Metabolic Stability: The carbon-halogen bond is strong and resistant to enzymatic degradation within the target organism and in the environment. This leads to longer residual activity, reducing the need for frequent applications.[4]

-

Improved Biological Activity: Halogens can significantly modify the electronic properties of a molecule, strengthening its binding affinity to the target protein or enzyme, thereby increasing its potency.[1][4] The trifluoromethyl (-CF3) group, for instance, is highly valued for its ability to enhance the efficacy of herbicides, insecticides, and fungicides.[3][4]

The specific placement and type of halogen allow chemists to fine-tune the physicochemical and biological properties of the final product, making halogenated anilines highly versatile and indispensable building blocks.[5]

Core Synthesis Methodologies for Halogenated Aniline Intermediates

Industrially viable and scalable synthesis of halogenated anilines primarily relies on two robust strategies: the reduction of halogenated nitroaromatics and the direct halogenation of aniline derivatives.

Reduction of Halogenated Nitroaromatics

This is the most common and economically favorable route for producing many chloro- and fluoroanilines. The process begins with the nitration of a corresponding halogenated benzene, followed by the selective reduction of the nitro group.

Causality: This two-step approach is often preferred over direct aniline halogenation because nitration of halobenzenes is typically highly regioselective and avoids the challenges of over-halogenation and oxidation associated with unprotected anilines.

The selective hydrogenation of the nitro group in the presence of a labile halogen atom can be challenging, as hydrodehalogenation is a common side reaction.[6][7] The development of highly selective catalysts is therefore crucial.[6][8][9][10] Platinum-based catalysts, sometimes modified with other metals like vanadium or treated to control surface properties, have shown excellent performance in maximizing the yield of the desired haloaniline while minimizing dehalogenation.[6][7]

Experimental Protocol: Catalytic Hydrogenation of 3,4-Dichloronitrobenzene to 3,4-Dichloroaniline [11][12]

-

Objective: To synthesize 3,4-dichloroaniline, a key intermediate for phenylurea herbicides like Diuron.

-

Materials: 3,4-Dichloronitrobenzene, Platinum-on-carbon (Pt/C) catalyst, morpholine (as a dechlorination inhibitor), hydrogen gas, and a suitable solvent (optional).

-

Procedure:

-

Charge a high-pressure hydrogenation reactor with 3,4-dichloronitrobenzene, the Pt/C catalyst, and a small amount of morpholine.[11]

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to approximately 200-600 psig.[11]

-

Heat the agitated reaction mixture to a temperature of 80-100°C.[11][12]

-

Maintain the reaction under these conditions until hydrogen uptake ceases and analysis (e.g., GC) indicates near-complete conversion of the starting material (<0.2%).[11]

-

Cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to recover the catalyst, which can often be reused.[12]

-

The resulting crude 3,4-dichloroaniline can be purified by distillation.

-

Direct Electrophilic Halogenation of Anilines

While the amino group (-NH₂) is a powerful ortho-, para-directing group, its high activation of the aromatic ring makes direct halogenation challenging.[13][14][15] The reaction with halogens like bromine water often proceeds uncontrollably to give poly-halogenated products, such as the precipitation of 2,4,6-tribromoaniline.[13][14]

Causality: To achieve mono-halogenation and control the regioselectivity, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amino group via acetylation to form an acetanilide. The less-activating acetamido group still directs ortho- and para-, but allows for controlled, selective halogenation. The protecting group is then removed by hydrolysis to yield the desired halogenated aniline.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a halogen (Cl, Br) onto an aromatic ring, starting from an aniline.[16][17][18] The process involves two key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt.[17][19]

-

Substitution: The diazonium group is then displaced by a halogen using a copper(I) halide (e.g., CuCl or CuBr) as a catalyst.[16][17][18][20]

This reaction is particularly valuable for synthesizing aryl halides that are difficult to access through direct halogenation.[19] It proceeds via a radical-nucleophilic aromatic substitution mechanism.[16][18]

Key Downstream Reactions for Agrochemical Synthesis

Halogenated anilines are hubs in the synthetic routes to numerous classes of agrochemicals.

Formation of Phenylurea Herbicides

One of the most significant applications of halogenated anilines is in the production of phenylurea herbicides, such as Diuron, Linuron, and Isoproturon.[21] These compounds act by inhibiting photosynthesis.[21] The core synthesis involves the reaction of a substituted halogenated aniline with an appropriate isocyanate.

Experimental Protocol: Synthesis of Diuron from 3,4-Dichloroaniline [22]

-

Objective: To synthesize the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea).

-

Materials: 3,4-Dichloroaniline, dimethylamine, phosgene (or a phosgene equivalent like triphosgene), and an aprotic solvent (e.g., toluene).

-

Procedure:

-

Step 1: Formation of 3,4-Dichlorophenyl Isocyanate (Not Isolated): In a controlled environment, 3,4-dichloroaniline is reacted with phosgene in an inert solvent. This reaction forms the highly reactive 3,4-dichlorophenyl isocyanate intermediate.

-

Step 2: Amination: The isocyanate solution is then reacted directly with dimethylamine. The amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage.[22]

-

Step 3: Isolation: The Diuron product, being poorly soluble, often precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

-

Synthesis of Fungicides and Insecticides

Halogenated anilines are also critical for building the complex scaffolds of modern fungicides and insecticides. For example, they are used in the synthesis of strobilurin fungicides, which are a highly successful class of agrochemicals.[23][24][25][26] They are also key components in the synthesis of insecticides like Chlorantraniliprole and Fipronil.[27] The synthesis of these molecules often involves multi-step sequences where the aniline nitrogen is used for amide bond formation or as a nucleophile in building heterocyclic rings.

Case Studies: From Intermediate to Final Product

| Agrochemical Class | Intermediate | Key Transformation | Final Product Example |

| Phenylurea Herbicide | 3,4-Dichloroaniline | Reaction with an isocyanate precursor | Diuron |

| Strobilurin Fungicide | Halogenated o-toluidine derivatives | Multi-step synthesis involving ether and ester formation | Trifloxystrobin |

| Anthranilic Diamide Insecticide | 2-Amino-5-chloro-3-methylbenzoic acid | Amide coupling reactions | Chlorantraniliprole |

| Phenylpyrazole Insecticide | 2,6-Dichloro-4-(trifluoromethyl)aniline | Heterocycle formation and functionalization | Fipronil |

Conclusion and Future Outlook

Halogenated anilines are undeniably central to the agrochemical industry. The primary synthetic routes—catalytic hydrogenation of nitroaromatics and controlled electrophilic substitution—are mature, scalable technologies. The continuous innovation in this field lies in the development of more selective and efficient catalysts to minimize byproducts and improve process economics.[7] Furthermore, the demand for novel, more complex multi-halogenated and trifluoromethylated anilines is growing, driven by the need for agrochemicals with new modes of action and improved environmental profiles.[1][3][28] As researchers push the boundaries of molecular design, the versatile chemistry of halogenated aniline intermediates will continue to be a critical enabling tool in the quest for sustainable and effective crop protection solutions.

References

- Huang, R., Liu, S., Wu, Q., & Zheng, N. (n.d.). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Chinese Journal of Catalysis.

- Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

- Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate.

- Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Organic Process Research & Development, 20(22), 452-464.

- (n.d.). Sandmeyer reaction. Wikipedia.

- (n.d.). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces.

- (n.d.). Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S.

- (2025). Sandmeyer's reaction. Filo.

- (2025). Optimizing Agrochemical Synthesis with Trifluoromethylaniline Derivatives.

- (n.d.). An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl. Google Patents.

- (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Oreate AI.

- (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Testbook.

- (n.d.). Process for preparing 3, 4 dichloroaniline. Google Patents.

- (2022). Sandmeyer reaction. L.S. College, Muzaffarpur.

- (n.d.). 3,4-Dichloroaniline synthesis. ChemicalBook.

- (2026). Preparation of Haloarenes. CK-12 Foundation.

- Lewis, R. S., Wisthoff, M. F., Grissmerson, J., & Chain, W. J. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters, 16(14), 3832-3835.

- Iqbal, Z., Han, L.-C., Soares-Sello, A. M., Nofiani, R., Thormann, G., Zeeck, A., Cox, R. J., Willis, C. L., & Simpson, T. J. (2018). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry.

- (n.d.). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals. BenchChem.

- (n.d.). Production method of 3,4-dichloroaniline-6-sulfonic acid. Google Patents.

- (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.

- (n.d.). Synthesis method of m-fluoroaniline. Google Patents.

- Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds.

- Jeschke, P. (2009). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 65(9), 941-953.

- (n.d.). Process for the preparation of substituted halogenated anilines. Google Patents.

- (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- (n.d.). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications.

- (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.

- Wang, X.-Y., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY.

- (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal.

- Yang, X., Zhang, Y.-L., Wang, Y.-L., Chen, T., & Luo, J. (n.d.). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry.

- (n.d.). The Role of Halogenated Aromatics in Agrochemical Innovation.

- (n.d.). Preparation of trifluoromethylanilines. Google Patents.

- (n.d.). Process for preparing 3,4-dichloroaniline. Google Patents.

- (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives. Journal of Agricultural and Food Chemistry, 55(10), 4025-4031.

- (n.d.). A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline. BenchChem.

- (n.d.). Leveraging Halogenated Aromatics in Agrochemical Synthesis.

- (n.d.). The preparation method of substituted phenyl urea. Google Patents.

- (n.d.). The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label. Google Patents.

- (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- (n.d.). Phenylurea Herbicides. ResearchGate.

- (2025). Manufacturing Approaches of New Halogenated Agrochemicals. ResearchGate.

- (n.d.). Organic Synthesis Routes. Curriculum Press.

- (2016). Synthetic routes 1. YouTube.

Sources

- 1. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 12. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 13. byjus.com [byjus.com]

- 14. testbook.com [testbook.com]

- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Sandmeyer's reaction | Filo [askfilo.com]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. CK12-Foundation [flexbooks.ck12.org]

- 20. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 21. researchgate.net [researchgate.net]

- 22. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]

- 23. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00608C [pubs.rsc.org]

- 24. revroum.lew.ro [revroum.lew.ro]

- 25. asianpubs.org [asianpubs.org]

- 26. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Electronic Properties of the Trifluoromethoxy Group in Polysubstituted Anilines

A.

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a substituent of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, which are distinct from both the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, allow for the fine-tuning of molecular characteristics critical for biological activity and material performance.[1] This in-depth technical guide provides a comprehensive exploration of the electronic properties of the trifluoromethoxy group, with a specific focus on its influence within polysubstituted aniline scaffolds. We will delve into the interplay of inductive and resonance effects, the impact on the basicity and nucleophilicity of the aniline nitrogen, and the resulting modulation of reactivity. Furthermore, this guide will cover the spectroscopic signatures that arise from the -OCF₃ group's presence and provide detailed experimental protocols for the synthesis of these valuable compounds. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the trifluoromethoxy group in their work.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design.[1] Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its ability to confer a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and distinct electronic characteristics.[1][4] In the context of drug design, these attributes can lead to improved pharmacokinetic and pharmacodynamic profiles.[4][5] For instance, the high strength of the C-F bonds in the -OCF₃ group contributes to greater resistance to metabolic degradation by enzymes such as cytochrome P450, which can extend a drug's half-life.[1][5]

Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the trifluoromethoxy group exhibits a more nuanced electronic character. The oxygen atom allows for potential resonance donation, which is counteracted by the powerful inductive withdrawal of the three fluorine atoms.[1] This duality makes the -OCF₃ group a versatile tool for modulating the electronic environment of aromatic systems like anilines.

Anilines are fundamental building blocks in a vast array of pharmaceuticals and functional materials. The electronic properties of the aniline nitrogen, specifically its basicity (pKa) and nucleophilicity, are critical determinants of a molecule's biological interactions and chemical reactivity. By strategically placing the -OCF₃ group on the aniline ring, chemists can precisely manipulate these properties to achieve desired outcomes.

This guide will provide a detailed examination of the electronic effects of the -OCF₃ group in polysubstituted anilines, offering both theoretical understanding and practical guidance for its application.

Fundamental Electronic Properties of the Trifluoromethoxy Group

The electronic influence of the -OCF₃ group is a complex interplay of strong inductive withdrawal (-I effect) and weak resonance donation (+R effect).

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bonds. This effect is significantly more pronounced than that of a methoxy group and contributes to the overall electron-withdrawing nature of the -OCF₃ substituent.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can, in principle, be delocalized into an adjacent π-system, such as an aromatic ring. However, the strong electron-withdrawing fluorine atoms significantly reduce the electron-donating ability of the oxygen, making this resonance effect much weaker compared to a methoxy group.[1]

This combination of a dominant inductive pull and a weak resonance push gives the trifluoromethoxy group its unique electronic signature, often referred to as a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine atoms.[2]

Quantitative Description: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent in meta (σm) and para (σp) positions on a benzene ring.

| Substituent | σm | σp | Dominant Effect |

| -OCF₃ | +0.38 | +0.35 | Strong Inductive Withdrawal |

| -CF₃ | +0.43 | +0.54 | Strong Inductive and Resonance Withdrawal |

| -OCH₃ | +0.12 | -0.27 | Inductive Withdrawal, Strong Resonance Donation |

| -Cl | +0.37 | +0.23 | Inductive Withdrawal, Weak Resonance Donation |

| -F | +0.34 | +0.06 | Inductive Withdrawal, Weak Resonance Donation |

Data compiled from various sources.

As the table illustrates, the -OCF₃ group is strongly electron-withdrawing in both the meta and para positions, as indicated by the positive Hammett parameters. This is in stark contrast to the -OCH₃ group, which is electron-donating in the para position due to its strong resonance effect. The electronic character of the -OCF₃ group is more akin to that of the halogens.

Impact on the Electronic Properties of Polysubstituted Anilines

The introduction of a trifluoromethoxy group onto an aniline ring has profound consequences for the properties of the amino group.

Modulation of Basicity (pKa)

The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons to accept a proton. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid.

The strongly electron-withdrawing nature of the -OCF₃ group significantly reduces the basicity of the aniline nitrogen. This effect is observable regardless of the substituent's position (ortho, meta, or para), though the magnitude can vary. Generally, the pKa of a trifluoromethoxy-substituted aniline is lowered by 0.5 to 1.0 unit compared to the unsubstituted aniline.[6]

-

Para-substitution: A para-OCF₃ group exerts a strong electron-withdrawing effect through both induction and its weak resonance, leading to a substantial decrease in pKa.

-

Meta-substitution: In the meta position, the -OCF₃ group's influence is primarily inductive, also resulting in a significant reduction in basicity.

-

Ortho-substitution: An ortho-OCF₃ group will also decrease basicity through its inductive effect. Steric hindrance from the ortho substituent can also influence the solvation of the anilinium ion, further affecting the pKa.

This ability to tune the pKa of the aniline nitrogen is critical in drug design, as it can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to biological targets.

Influence on Nucleophilicity and Chemical Reactivity

The nucleophilicity of the aniline nitrogen is also diminished by the presence of the electron-withdrawing -OCF₃ group. The reduced electron density on the nitrogen makes it a less effective nucleophile in chemical reactions. This has important implications for the synthesis of more complex molecules from trifluoromethoxy-substituted anilines. For example, in reactions such as acylation, alkylation, or diazotization, the reactivity of the amino group will be attenuated.[7]

However, this deactivation can also be advantageous. The reduced nucleophilicity can prevent unwanted side reactions and allow for more selective transformations at other sites in the molecule.

Furthermore, the -OCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution.[6] This can direct incoming electrophiles to specific positions, depending on the interplay with the directing effects of the amino group and other substituents present.

Spectroscopic Characterization

The presence of the trifluoromethoxy group gives rise to characteristic signals in various spectroscopic analyses.

NMR Spectroscopy

-

¹⁹F NMR: The three fluorine atoms of the -OCF₃ group typically give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a sensitive probe of the electronic environment of the group. For aryl-OCF₃ compounds, this signal commonly appears in the range of -56 to -60 ppm.[8]

-

¹³C NMR: The carbon of the -OCF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of the aromatic carbon attached to the -OCF₃ group is also influenced by the substituent.

-

¹H NMR: The protons on the aromatic ring will show characteristic shifts and coupling patterns depending on the substitution pattern. The electron-withdrawing nature of the -OCF₃ group will generally shift the signals of nearby protons downfield. The amine protons (-NH₂) of anilines often appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature.[9]

Infrared (IR) Spectroscopy

The C-F stretching vibrations of the -OCF₃ group give rise to strong absorption bands in the IR spectrum, typically in the region of 1200-1000 cm⁻¹. The exact position and intensity of these bands can provide information about the molecular structure.

UV-Visible Spectroscopy

The UV-Vis spectrum of anilines is characterized by π → π* transitions.[10] The introduction of a trifluoromethoxy group can cause a shift in the absorption maxima (λmax). The electron-withdrawing nature of the -OCF₃ group can lead to a hypsochromic (blue) shift compared to the corresponding methoxy-substituted aniline, reflecting the decreased electron-donating ability of the nitrogen atom into the ring.

Synthetic Methodologies for Trifluoromethoxy-Substituted Anilines

The synthesis of trifluoromethoxy-substituted aromatics has historically been challenging.[2][4] However, significant progress has been made in recent years, providing more accessible routes to these valuable compounds.

Diagram: Synthetic Pathways to Trifluoromethoxy-Substituted Anilines

Caption: Key synthetic strategies for accessing trifluoromethoxy-substituted anilines.

From Phenols

One common approach involves the conversion of a substituted phenol to a trifluoromethyl ether, followed by functional group manipulation to introduce the aniline moiety. A notable method proceeds through the formation of an aryl xanthate intermediate, which is then subjected to O-trifluoromethylation under mild conditions.[11]

From Anilines via N-Aryl-N-hydroxylamines

A more direct route starts with a substituted aniline. The aniline is first oxidized to the corresponding N-aryl-N-hydroxylamine derivative. This intermediate then undergoes O-trifluoromethylation, often using a hypervalent iodine reagent (e.g., Togni's reagent), followed by an intramolecular migration of the -OCF₃ group to the aromatic ring, typically yielding the ortho-trifluoromethoxylated aniline.[8][12]

Step 1: Synthesis of N-Aryl-N-hydroxylamine Derivative

-

To a solution of the starting substituted aniline in an appropriate solvent (e.g., methanol), add an oxidizing agent (e.g., Oxone®) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N-aryl-N-hydroxylamine.

Step 2: O-Trifluoromethylation

-

In a nitrogen-filled glovebox, combine the N-aryl-N-hydroxylamine derivative, an electrophilic trifluoromethylating agent (e.g., Togni reagent II), and a catalytic amount of a base (e.g., cesium carbonate) in an oven-dried round-bottom flask.[8]

-

Add an anhydrous solvent (e.g., chloroform) and stir the mixture at room temperature.[8]

-

Monitor the reaction by ¹⁹F NMR until complete conversion is observed.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the O-trifluoromethylated intermediate.

Step 3: Intramolecular OCF₃ Migration

-

Dissolve the O-trifluoromethylated intermediate in a high-boiling point solvent (e.g., nitromethane).[8]

-

Heat the reaction mixture to a high temperature (e.g., 120 °C) and stir for several hours.[8]

-

Monitor the progress of the migration by TLC or NMR.

-

Upon completion, cool the reaction to room temperature, remove the solvent in vacuo, and purify the final product by flash column chromatography.

From Nitroaromatics

Another viable strategy begins with a substituted nitroaromatic compound. The -OCF₃ group is introduced onto the ring, and the nitro group is subsequently reduced to the amine. This approach is particularly useful when the desired substitution pattern is more readily accessible from a nitro-precursor.

Advanced Topics: Beyond Simple Electronic Effects

The influence of the trifluoromethoxy group extends beyond simple inductive and resonance effects.

Conformational Effects

The trifluoromethoxy group is not freely rotating. The CAr–O–CF₃ plane tends to adopt a conformation orthogonal to the plane of the aromatic ring.[13] This conformational preference minimizes steric interactions and influences the through-space electronic effects of the group.

Non-covalent Interactions

While the C-F bond is highly polarized, the trifluoromethyl moiety as a whole can participate in non-covalent interactions. It can act as both an electrophile and a nucleophile, engaging in interactions with various functional groups in biological systems.[14] This amphiphilic nature can contribute to the binding affinity of a drug molecule to its target receptor.[14]

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[4] This high lipophilicity can significantly enhance a molecule's ability to cross cell membranes, a crucial factor for oral bioavailability.[1][4] However, excessive lipophilicity can also lead to undesirable properties, so a careful balance is required in drug design.

Conclusion and Future Perspectives

The trifluoromethoxy group offers a unique and powerful tool for the strategic design of polysubstituted anilines with tailored electronic properties. Its strong electron-withdrawing nature, coupled with its high lipophilicity and metabolic stability, makes it an invaluable substituent in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding the fundamental principles governing its electronic influence—the interplay of induction and resonance, the impact on pKa and nucleophilicity, and its spectroscopic signatures—is essential for harnessing its full potential.

As synthetic methodologies for the introduction of the -OCF₃ group continue to improve in efficiency and accessibility, we can expect to see its even wider application. Future research will likely focus on developing more selective and scalable synthetic routes, as well as further elucidating the subtle through-space and non-covalent interactions that contribute to the overall profile of -OCF₃-containing molecules. The trifluoromethoxy group is poised to remain at the forefront of molecular design, enabling the creation of next-generation compounds with enhanced performance and efficacy.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Unknown Source.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Unknown Source.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Unknown Source.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Trifluoromethoxy substituted anilines: metalation as the key step for structural elabor

- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.

- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.

- The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. Unknown Source.

- An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. Benchchem.

- Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed.

- Aniline (d

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. nbinno.com [nbinno.com]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Aniline (data page) - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura cross-coupling using 2,5-dibromo-3-(trifluoromethoxy)aniline

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-3-(trifluoromethoxy)aniline

Abstract & Strategic Overview

The scaffold 2,5-dibromo-3-(trifluoromethoxy)aniline represents a high-value pharmacophore in modern drug discovery. It combines the metabolic stability and lipophilicity of the trifluoromethoxy (–OCF

However, this substrate presents a classic chemoselective and regioselective dilemma:

-

Chemoselectivity: The free primary amine (–NH

) is a potential catalyst poison that can coordinate to Palladium, arresting the catalytic cycle. -

Regioselectivity: The molecule possesses two electrophilic sites (C2-Br and C5-Br) with conflicting steric and electronic profiles.

This guide provides a validated protocol for the C5-selective arylation of this scaffold, followed by strategies for subsequent C2 functionalization. Our approach leverages steric differentiation and ligand-controlled catalysis to achieve high yields without the need for amine protection.

Mechanistic Analysis & Regioselectivity Map

To design a robust protocol, we must understand the electronic and steric vectors acting on the substrate.

-

The C5-Position (Target 1):

-

Sterics: Unhindered.

-

Electronics: Located meta to the –OCF

group and meta to the –NH -

Refined Electronic Analysis:

-

C5-Br: Positioned meta to the strongly electron-donating –NH

group. This prevents strong resonance deactivation, leaving the C-Br bond sufficiently reactive. -

C2-Br: Positioned ortho to the –NH

group. The amine donates electron density via resonance into the ortho position, increasing the C-Br bond order and making oxidative addition more difficult (deactivated). Although the –OCF

-

-

Visualization: Regioselectivity Logic Gate

Caption: Figure 1. Regioselectivity map showing the kinetic preference for C5 oxidative addition (OA).

Experimental Protocol: C5-Selective Coupling

This protocol uses Pd(dppf)Cl

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| Substrate | 1.0 | Electrophile | 2,5-dibromo-3-(trifluoromethoxy)aniline |

| Aryl Boronic Acid | 1.1 | Nucleophile | R-B(OH) |

| Pd(dppf)Cl | 0.03 | Catalyst | Robust, air-stable precatalyst |

| Na | 3.0 | Base | Mild inorganic base minimizes side reactions |

| 1,4-Dioxane | -- | Solvent | High boiling point, good solubility for anilines |

Step-by-Step Methodology

-

Preparation:

-

Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl

·DCM (3 mol%). -

Critical Step: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. (Oxygen promotes homocoupling of the boronic acid and oxidation of the aniline).

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and 2.0 M aqueous Na

CO

-

-

Reaction:

-

Heat the mixture to 60–65 °C .

-

Note: Do not exceed 80 °C initially. Higher temperatures increase the risk of "over-coupling" at the C2 position.

-

Monitor by LC-MS at 2 hours. Look for the [M+Ar-Br] peak.

-

-

Workup:

-

Upon completion, cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Dry the organic layer over anhydrous Na

SO

-

-

Purification:

-

Purify via silica gel flash chromatography.[1] The free amine usually makes the product slightly polar; a gradient of Hexanes/EtOAc (0–30%) is typically effective.

-

Sequential Strategy: Accessing the C2 Position

If the target molecule requires substitution at the C2 position (the "pocket"), this must be performed after the C5 coupling. The C2 position is sterically crowded and electronically deactivated.

-

Catalyst Switch: Standard catalysts (Pd(PPh

)

Workflow Diagram: Sequential Functionalization

Caption: Figure 2. Sequential workflow for accessing the sterically hindered C2 position.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst poisoning by free amine. | Switch to Pd(dtbpf)Cl |

| Bis-Coupling (C2 & C5) | Temperature too high. | Lower temperature to 50°C. Reduce boronic acid equivalents to 0.95 initially. |

| Debromination (Protodehalogenation) | Solvent impurities or hydride sources. | Use anhydrous dioxane.[1] Ensure base is not promoting halogen-metal exchange (stick to carbonates, avoid strong alkoxides). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is too labile. Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which releases the active species slowly. |

References

-

Site-Selectivity in Polyhalogenated Arenes

-

Trifluoromethoxy Group Properties

- Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem.

-

Suzuki Coupling of Free Anilines

- Boruah, P. R., et al. (2015).

-

Buchwald Precatalysts for Hindered Substrates

- Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Strategic Synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 2,5-dibromo-3-(trifluoromethoxy)aniline, a key building block in medicinal chemistry and materials science. The strategic placement of bromine atoms and a trifluoromethoxy group on the aniline ring offers a versatile scaffold for further chemical modifications.[1] This document outlines a proposed synthetic pathway, detailing the rationale behind the choice of protecting groups, step-by-step experimental protocols for protection, regioselective bromination, and subsequent deprotection. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted anilines, such as 2,5-dibromo-3-(trifluoromethoxy)aniline, presents a significant challenge in regioselectivity. The amino group of the starting material, 3-(trifluoromethoxy)aniline, is a powerful ortho-, para-directing group in electrophilic aromatic substitution, while the trifluoromethoxy group is a meta-directing group. Direct bromination of the unprotected aniline would likely lead to a mixture of products, including the undesired 2,4,6-tribromoaniline, due to the strong activating effect of the amino group.[2]

To achieve the desired 2,5-dibromo substitution pattern, it is imperative to modulate the reactivity of the aniline and control the directing effects of the substituents. This is accomplished through the strategic use of a protecting group on the amine. The ideal protecting group should:

-

Be readily introduced in high yield.

-

Temporarily deactivate the amino group to prevent over-bromination.

-

Direct the incoming electrophiles (bromine) to the desired positions.

-

Be stable to the bromination reaction conditions.

-

Be easily removed under mild conditions to yield the final product.[3]

This guide will explore several protecting group strategies and provide a detailed protocol for a recommended synthetic route.

Protecting Group Strategies: A Comparative Analysis

The choice of protecting group is critical for the success of the synthesis. Below is a comparison of common amine protecting groups and their suitability for this specific transformation.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Suitability for this Synthesis |

| Acetyl | Ac | Acetic anhydride, base | Acidic or basic hydrolysis[4] | Excellent. The acetyl group moderates the activating effect of the amine, allowing for controlled bromination. It is an ortho-, para-director, which, in combination with the trifluoromethoxy group, can favor the desired 2,5-dibromination. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base[5] | Strong acid (e.g., TFA, HCl)[6] | Good. The Boc group is also an effective protecting group, but its bulkiness might influence the regioselectivity of the bromination. It is stable under a wide range of conditions.[7] |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA)[8] | Basic hydrolysis | Moderate. While it strongly deactivates the ring, the deprotection conditions might be harsh for some substrates. The trifluoroacetyl group can be introduced using trifluoroacetic acid.[9] |

| p-Toluenesulfonyl | Ts | Tosyl chloride, base | Reductive cleavage or strong acid[10] | Less suitable. The tosyl group is very stable, and its removal often requires harsh conditions that might not be compatible with the final product.[10] |

Based on this analysis, the acetyl group is recommended as the most suitable protecting group for this synthesis due to its ability to moderate reactivity, direct the bromination appropriately, and its straightforward removal.

Proposed Synthetic Pathway

The proposed synthesis of 2,5-dibromo-3-(trifluoromethoxy)aniline involves a three-step process:

-

Protection: Acetylation of 3-(trifluoromethoxy)aniline to form N-(3-(trifluoromethoxy)phenyl)acetamide.

-

Dibromination: Regioselective dibromination of the protected aniline at the 2 and 5 positions.

-

Deprotection: Hydrolysis of the acetyl group to yield the final product.

Caption: Proposed synthetic pathway for 2,5-dibromo-3-(trifluoromethoxy)aniline.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Protocol 1: Acetylation of 3-(trifluoromethoxy)aniline

This protocol describes the protection of the amino group of 3-(trifluoromethoxy)aniline using acetic anhydride.[11][12]

Materials:

-

3-(trifluoromethoxy)aniline

-

Acetic anhydride

-

Sodium acetate

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and flask

Procedure:

-

In a 250 mL round-bottom flask, combine 3-(trifluoromethoxy)aniline (1.0 eq) with water and a stoichiometric amount of concentrated hydrochloric acid.

-

Prepare a solution of sodium acetate (1.2 eq) in water.

-

To the aniline hydrochloride solution, add acetic anhydride (1.1 eq) and swirl to mix.

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(3-(trifluoromethoxy)phenyl)acetamide should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(3-(trifluoromethoxy)phenyl)acetamide.

-

Dry the product in a vacuum oven.

Caption: Experimental workflow for the acetylation of 3-(trifluoromethoxy)aniline.

Protocol 2: Dibromination of N-(3-(trifluoromethoxy)phenyl)acetamide

This protocol details the regioselective dibromination of the protected aniline. N-Bromosuccinimide (NBS) is a mild and efficient brominating agent for activated aromatic rings.[13]

Materials:

-

N-(3-(trifluoromethoxy)phenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve N-(3-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide.

Protocol 3: Deprotection of N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide

This protocol describes the acidic hydrolysis of the acetyl group to yield the final product.[4]

Materials:

-

N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution, saturated

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend N-(2,5-dibromo-3-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-dibromo-3-(trifluoromethoxy)aniline.

Conclusion

The synthesis of 2,5-dibromo-3-(trifluoromethoxy)aniline can be effectively achieved through a three-step sequence involving the protection of the amino group as an acetamide, followed by regioselective dibromination, and subsequent deprotection. The use of an acetyl protecting group is a key strategy to moderate the reactivity of the aniline and direct the electrophilic substitution to the desired positions. The protocols provided in this guide are based on well-established chemical principles and are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- Royal Society of Chemistry. (n.d.). Acetylation reaction of aniline to acetanilide.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide.

- YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- Benchchem. (n.d.). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- Benchchem. (n.d.). The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide.

- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Organic Chemistry Portal. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives.

- Benchchem. (n.d.). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.

- ACS Publications. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.

- Benchchem. (n.d.). 4-Bromo-3-(trifluoromethoxy)aniline: A Key Intermediate for Pharmaceutical and Materials Science Applications.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Semantic Scholar. (1992, December 1). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements.

- PubMed. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition in English, 47(25), 4703-6.

- Chem-Impex. (n.d.). 3-Bromo-4-(trifluorométhoxy)aniline.

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis.

- SciSpace. (2010). An alternative route for synthesis of o-trifluoroacetylanilines as useful fluorine-containing intermediates.

- Benchchem. (n.d.). Technical Support Center: Bromination of 3-(Trifluoromethyl)aniline.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines [Video]. YouTube.

- Journal of the American Chemical Society. (1983). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis.

- Wikipedia. (n.d.). Directed ortho metalation.

- National Institutes of Health. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. PMC.

- Filo. (2025, September 23). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C...

- Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.

- ResearchGate. (n.d.). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents.

- TCI Chemicals. (n.d.). Protecting Agents.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.

- ResearchGate. (2025, August 5). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions.

- Benchchem. (n.d.). The Cornerstone of Modern Analysis and Synthesis: A Technical Guide to Trifluoroacetylated Amino Acids.

- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.

- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.

- PubMed. (2014, February 17). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines.

- ResearchGate. (2025, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.

- Benchchem. (n.d.). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets-global.website-files.com [assets-global.website-files.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: Diazotization of 2,5-Dibromo-3-(trifluoromethoxy)aniline

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the diazotization of 2,5-Dibromo-3-(trifluoromethoxy)aniline. This procedure yields a highly reactive diazonium salt intermediate, which is a critical precursor for the synthesis of a wide array of functionalized aromatic compounds in pharmaceutical and materials science research. The protocol herein is optimized to address the challenges associated with the electron-deficient nature of the starting aniline, ensuring a high-yield and safe laboratory-scale synthesis. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and outline stringent safety measures necessary for handling the potentially unstable diazonium species.

Introduction: The Synthetic Challenge and Opportunity

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a relatively inert amino group into a versatile diazonium group (-N₂⁺).[1] This functional group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, including halides, cyanide, hydroxyl, and azide groups, through reactions like the Sandmeyer and Schiemann reactions.[2][3][4]

The substrate, 2,5-Dibromo-3-(trifluoromethoxy)aniline, presents a unique synthetic challenge. The presence of two bromine atoms and a strongly electron-withdrawing trifluoromethoxy group significantly reduces the nucleophilicity of the aromatic amine.[5] This deactivation can hinder the initial attack on the nitrosyl cation (NO⁺), the key step in diazotization, potentially leading to incomplete conversion and lower yields.[6] Therefore, the reaction conditions must be carefully controlled to favor the formation of the diazonium salt.

Despite these challenges, the successful diazotization of this aniline opens the door to novel molecular architectures. The resulting diazonium salt is a valuable intermediate for introducing further diversity into a highly functionalized aromatic ring, a common strategy in the development of new pharmaceutical agents and advanced materials.

Mechanistic Overview: The Pathway to the Diazonium Salt

The diazotization reaction proceeds through a well-established mechanism initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8][9]

The key steps are as follows:

-

Formation of the Nitrosyl Cation: The nitrous acid is protonated by the strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosyl cation (NO⁺).[10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosyl cation, forming an N-nitrosamine intermediate.[8]

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide.[7]

-

Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the resonance-stabilized aryldiazonium ion.[7][8]

Due to the electron-withdrawing nature of the substituents on 2,5-Dibromo-3-(trifluoromethoxy)aniline, the resulting diazonium salt is expected to be relatively unstable.[5][11] Electron-withdrawing groups can destabilize the positive charge on the diazonium group, making the salt more susceptible to decomposition.[5] Therefore, strict temperature control is paramount throughout the procedure.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number | Key Properties & Handling Notes |

| 2,5-Dibromo-3-(trifluoromethoxy)aniline | ≥98% | Commercially Available | 175278-17-8 | Toxic, handle with appropriate PPE. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available | 7632-00-0 | Oxidizer, toxic. Store away from combustible materials. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | 7647-01-0 | Corrosive. Handle in a fume hood with acid-resistant gloves. |

| Acetic Acid (CH₃COOH) | Glacial | Commercially Available | 64-19-7 | Corrosive, flammable. Handle in a fume hood. |

| Deionized Water | High Purity | In-house | 7732-18-5 | N/A |

| Ice | N/A | In-house | 7732-18-5 | For maintaining low reaction temperatures. |

| Starch-Iodide Paper | N/A | Commercially Available | N/A | For testing for the presence of excess nitrous acid. |

| Sulfamic Acid (H₃NSO₃) | ≥99% | Commercially Available | 5329-14-6 | For quenching excess nitrous acid. |

| Diethyl Ether | Anhydrous | Commercially Available | 60-29-7 | Highly flammable. Use in a well-ventilated area. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Commercially Available | 144-55-8 | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | 7757-82-6 | For drying organic extracts. |

Equipment

-

Three-necked round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Fume hood

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, flame-retardant lab coat.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. Under no circumstances should the diazonium salt be isolated as a solid , as solid diazonium salts are often explosive.[13][14][15]

Preparation of the Aniline Solution

-